2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived compound featuring two 2-ethoxyphenyl substituents at positions 2 and 9 of the purine core. The 8-oxo group and carboxamide moiety at position 6 define its structural and electronic properties. and Bettencourt et al. . These methods highlight the modularity of purine scaffold functionalization, enabling tailored substituent placement for diverse applications.
Properties
IUPAC Name |
2,9-bis(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-15-11-7-5-9-13(15)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-10-6-8-12-16(14)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXBRXJEHLQHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Purine Core
The purine scaffold is typically synthesized via the Traube reaction , which involves cyclocondensation of 4,5-diaminopyrimidine derivatives with formamide or its equivalents. For this compound, 4,5-diamino-6-cyanopyrimidine serves as the starting material.
Reaction Conditions :
- Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Temperature : 120–140°C
- Catalyst : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
- Yield : 60–75% (based on analogous purine syntheses).
Mechanistic Insight :
Formamide acts as a carbonyl donor, facilitating cyclization to form the purine ring. The nitrile group at position 6 is retained for subsequent conversion to a carboxamide.
Introduction of the 2-Ethoxyphenyl Group
The 2-ethoxyphenyl moiety is introduced at position 2 using a Buchwald-Hartwig amination or Ullmann coupling .
Protocol :
- Substrate : 6-Cyanopurine intermediate.
- Reagents :
- 2-Ethoxyphenylboronic acid (for Suzuki coupling)
- Palladium catalyst (Pd(OAc)₂ or Pd(dppf)Cl₂)
- Ligand: Xantphos or SPhos
- Conditions :
- Solvent: Toluene/ethanol (3:1)
- Temperature: 80–90°C
- Base: Cs₂CO₃
- Yield : 50–65% (extrapolated from similar arylations).
Characterization :
Installation of the 9-Ethoxyphenyl Group
Position 9 is functionalized via N-alkylation using 2-ethoxyphenethyl bromide under basic conditions.
Optimized Procedure :
- Substrate : 2-(2-Ethoxyphenyl)-6-cyanopurine.
- Reagents :
- 2-Ethoxyphenethyl bromide (1.2 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent : Acetonitrile
- Temperature : Reflux (82°C) for 12–16 hours.
- Yield : 55–70%.
Challenges :
Carboxamide Formation
The nitrile group at position 6 is hydrolyzed to a carboxamide using acidic or basic conditions.
Hydrolysis Protocol :
- Reagent : H₂SO₄ (conc.)/H₂O (1:1)
- Temperature : 100°C for 4–6 hours.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
- Yield : 85–90%.
Alternative Method :
- Enzymatic Hydrolysis : Lipase from Candida antarctica in phosphate buffer (pH 7.0), yielding 78–82%.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and catalytic systems are prioritized to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Loading | 5 mol% Pd | 0.5–1.0 mol% Pd |
| Solvent Volume | 10 mL/g substrate | 2–3 mL/g substrate |
| Cycle Time | 24–48 hours | 4–8 hours |
| Purity | 90–95% | ≥99% (after crystallization) |
Industrial methods employ microwave-assisted synthesis to reduce reaction times and crystallization (e.g., using ethanol/water mixtures) for purification.
Analytical Characterization
Critical quality control metrics include:
Spectroscopic Data
Chromatographic Purity
- HPLC :
Case Studies and Research Outcomes
Comparative Yield Optimization
A study optimizing the 9-alkylation step reported the following results:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 82 | 68 |
| Cs₂CO₃ | DMF | 100 | 72 |
| DBU | THF | 65 | 58 |
Cs₂CO₃ in DMF provided superior yields but required longer reaction times (24 hours).
Catalytic System Screening
Palladium catalysts were evaluated for the 2-aryl coupling step:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 65 |
| Pd(dppf)Cl₂ | SPhos | 72 |
| PdCl₂ | None | 38 |
Pd(dppf)Cl₂ with SPhos emerged as the optimal system.
Chemical Reactions Analysis
Types of Reactions
2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which 2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its purine core and ethoxyphenyl groups. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular data, and synthesis routes:
Key Research Findings and Substituent Effects
Positional and Electronic Effects: Ethoxy vs. Fluorine Substitution: The 4-fluorophenyl group in introduces electronegativity, which may alter binding interactions in enzymatic targets. Hydroxyphenylamino Moiety: The 4-hydroxyphenylamino group in offers hydrogen-bonding capability, critical for receptor-ligand interactions.
Synthetic Scalability :
- Compounds like 2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 869069-21-6) are highlighted for their scalable synthesis and high purity, making them viable for industrial applications .
Challenges in Functionalization :
- S-alkylation (e.g., methylation at sulfur in ) competes with N-alkylation, requiring precise reaction control to avoid byproducts.
Biological Activity
2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound belonging to the purine derivatives family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Properties
- Molecular Weight : 378.42 g/mol
- CAS Number : 2097273-59-9
- Solubility : Moderately soluble in organic solvents.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Bacillus subtilis | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL | |
| Staphylococcus aureus | 0.0048 mg/mL |
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was particularly notable against E. coli and B. subtilis with low MIC values suggesting potent antimicrobial properties.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. It was effective against several fungal strains, including C. albicans.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific enzymes involved in nucleic acid synthesis or disrupt cell membrane integrity in microorganisms.
Study on Antibacterial Properties
A study conducted on synthesized purine derivatives including 2,9-bis(2-ethoxyphenyl)-8-oxo demonstrated that the compound exhibited a broad spectrum of antibacterial activity. The study concluded that modifications in the side chains significantly influenced the antibacterial potency of these compounds.
Study on Antifungal Properties
In another research effort focused on antifungal agents derived from purines, it was found that the incorporation of ethoxy groups enhances the lipophilicity of the compound, thereby improving its ability to penetrate fungal cell walls and exert antifungal effects.
Q & A
Basic: What are the typical synthetic routes for 2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?
Answer:
The synthesis involves multi-step organic reactions starting with purine precursors. Key steps include:
- Substitution reactions to introduce ethoxyphenyl groups at positions 2 and 9.
- Oxidation at the 8-position using agents like potassium permanganate to form the oxo group.
- Carboxamide functionalization at position 6 via coupling with activated carboxylic acid derivatives.
Reaction conditions (e.g., inert atmosphere, controlled pH, and temperatures between 60–100°C) are critical to avoid side products. Catalysts such as palladium complexes or Lewis acids (e.g., AlCl₃) improve regioselectivity .
Advanced: How can reaction yields be optimized for intermediates with low solubility?
Answer:
Low solubility can be mitigated by:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Microwave-assisted synthesis: Accelerates reaction kinetics, reducing decomposition risks.
- Catalyst tuning: Transition-metal catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for carboxamide formation.
Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity .
Basic: What analytical techniques validate the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 449.467 for C₂₃H₂₃N₅O₅).
- X-ray crystallography: Resolves stereochemistry and bond angles (e.g., dihedral angles between ethoxyphenyl groups ≈ 120°) .
Advanced: How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
Conflicting IC₅₀ values may arise from assay conditions. Resolve by:
- Standardized assays: Use identical cell lines (e.g., HEK293 for enzyme inhibition) and buffer systems.
- Orthogonal validation: Compare results from fluorescence-based assays vs. radiometric methods.
- Metabolic stability testing: Assess compound degradation in serum to rule out false negatives .
Basic: What are the compound’s key physicochemical properties relevant to in vitro studies?
Answer:
- Solubility: Moderate in DMSO (>10 mM) but limited in aqueous buffers (<0.1 mM). Use solubilizing agents (e.g., cyclodextrins) for cell-based assays.
- Stability: Stable at −20°C (lyophilized) but degrades at pH < 5. Store in amber vials to prevent photodegradation .
Advanced: What strategies enable selective functionalization of the purine core?
Answer:
- Protecting groups: Use tert-butyldimethylsilyl (TBS) to block the 6-carboxamide during substitutions.
- Regioselective catalysts: Pd-catalyzed cross-coupling favors position 2 over 9 due to steric hindrance.
- Directed ortho-metalation: Directs electrophilic attacks to specific positions on ethoxyphenyl substituents .
Basic: How to assess purity and identity of the final product?
Answer:
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% required for biological testing.
- Melting point analysis: Compare observed values (e.g., 210–215°C) to literature data .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory studies).
- Molecular dynamics (GROMACS): Assess binding stability over 100-ns simulations.
- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Basic: What are the primary metabolic pathways of this compound?
Answer:
- Phase I metabolism: Hepatic CYP3A4-mediated oxidation of ethoxy groups to hydroxyl derivatives.
- Phase II metabolism: Glucuronidation at the carboxamide group, detectable via LC-MS/MS.
- Excretion: Primarily renal, with <5% fecal elimination in rodent models .
Advanced: How to design SAR studies for optimizing target affinity?
Answer:
- Substituent scanning: Replace ethoxy groups with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) moieties.
- Scaffold hopping: Compare activity against purine vs. pyrimidine analogs.
- Free-energy perturbation (FEP): Calculate ΔΔG for binding affinity changes using Schrödinger Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
